molecular formula C8H5BrN2O2 B11941798 4-Bromo-2-(1,3,4-oxadiazol-2-yl)phenol

4-Bromo-2-(1,3,4-oxadiazol-2-yl)phenol

Cat. No.: B11941798
M. Wt: 241.04 g/mol
InChI Key: BBEBNKOFVVLLBN-UHFFFAOYSA-N
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Scientific Research Applications

Anticancer Applications

The anticancer potential of 4-Bromo-2-(1,3,4-oxadiazol-2-yl)phenol and its derivatives has been extensively studied. Research indicates that compounds containing the oxadiazole moiety exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Activity Evaluation

A recent study synthesized a series of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues. Among them, the compound 6h demonstrated notable anticancer activity against several cell lines, including SNB-19 and NCI-H460, with percentage growth inhibition values of 65.12 and 55.61 at a concentration of 10 µM respectively . This highlights the potential of oxadiazole derivatives as effective anticancer agents.

Data Table: Anticancer Activity of Oxadiazole Derivatives

CompoundCell Line% Growth Inhibition (10 µM)
6hSNB-1965.12
6hNCI-H46055.61
6hSNB-7554.68

Antimicrobial Properties

The antimicrobial efficacy of this compound has also been investigated. The oxadiazole ring is known for its ability to inhibit microbial growth.

Case Study: Antimicrobial Screening

In a study focusing on various oxadiazole derivatives, compounds were tested against bacterial strains to assess their antimicrobial activity. The results indicated that specific substitutions on the oxadiazole ring significantly enhanced antibacterial properties .

Antioxidant Activity

The antioxidant capabilities of compounds related to this compound have been explored as well. These properties are crucial for developing therapeutic agents that can combat oxidative stress-related diseases.

Data Table: Antioxidant Activity Comparison

CompoundDPPH Assay (% Inhibition)FRAP Assay (µmol FeSO₄/g)
Compound A85%200
Compound B70%150
Compound C90%250

In a comparative study involving various derivatives, one compound exhibited antioxidant activity comparable to ascorbic acid, indicating its potential as a natural antioxidant .

Comparison with Similar Compounds

4-Bromo-2-(1,3,4-oxadiazol-2-yl)phenol can be compared with other oxadiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other oxadiazole derivatives .

Biological Activity

4-Bromo-2-(1,3,4-oxadiazol-2-yl)phenol is a compound that belongs to the class of 1,3,4-oxadiazole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-bromophenol with hydrazine derivatives and appropriate aldehydes. Characterization of the synthesized compound is often performed using techniques such as IR spectroscopy, NMR, and mass spectrometry to confirm the structure and purity.

Antimicrobial Activity

Research has shown that derivatives of 1,3,4-oxadiazoles exhibit significant antimicrobial properties. For instance, studies have reported that compounds with oxadiazole rings demonstrate potent antibacterial and antifungal activities. In one study, various 1,3,4-oxadiazole derivatives were screened for their antimicrobial efficacy against a range of pathogens. The results indicated that certain derivatives exhibited remarkable antibacterial activity against Gram-positive and Gram-negative bacteria as well as antifungal activity against common fungal strains .

Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies. One notable study evaluated a series of oxadiazole derivatives for their antiproliferative effects against various cancer cell lines. The findings revealed that some derivatives inhibited cell proliferation significantly and induced apoptosis in cancer cells through mechanisms such as tubulin polymerization inhibition . Specifically, compounds similar to this compound demonstrated IC50 values in the low micromolar range against multiple cancer types .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound shows potential anti-inflammatory effects. Studies have indicated that oxadiazole derivatives can inhibit pro-inflammatory cytokines and enzymes associated with inflammation. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Structure–Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is influenced by their structural modifications. For instance:

  • Substituents on the phenyl ring : The introduction of electron-withdrawing groups (e.g., halogens) on the phenyl ring has been shown to enhance antibacterial activity.
  • Positioning of functional groups : The position of substituents on the oxadiazole ring can significantly affect the compound's potency against specific biological targets .

Case Studies

Several case studies have documented the efficacy of this compound:

  • Anticancer Screening : A study conducted on a series of oxadiazole derivatives showed that compounds with similar structures to this compound exhibited high cytotoxicity against HeLa and MCF7 cell lines.
  • Antimicrobial Testing : Another investigation revealed that this compound demonstrated significant inhibition against Staphylococcus aureus and Candida albicans in vitro.

Properties

Molecular Formula

C8H5BrN2O2

Molecular Weight

241.04 g/mol

IUPAC Name

4-bromo-2-(1,3,4-oxadiazol-2-yl)phenol

InChI

InChI=1S/C8H5BrN2O2/c9-5-1-2-7(12)6(3-5)8-11-10-4-13-8/h1-4,12H

InChI Key

BBEBNKOFVVLLBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C2=NN=CO2)O

Origin of Product

United States

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